molecular formula C18H21BClNO4S B13927977 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1106313-73-8

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13927977
CAS No.: 1106313-73-8
M. Wt: 393.7 g/mol
InChI Key: MBKDEMZZNFJDCF-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide derivative. Its structure features:

  • A chlorine atom at the ortho position (C2) of the benzene ring.
  • A phenyl-substituted sulfonamide group at the benzenesulfonamide nitrogen.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) at the meta position (C5).

Properties

CAS No.

1106313-73-8

Molecular Formula

C18H21BClNO4S

Molecular Weight

393.7 g/mol

IUPAC Name

2-chloro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)26(22,23)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3

InChI Key

MBKDEMZZNFJDCF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of the Boronate Ester Benzenesulfonamide Intermediate

A common approach involves the reaction of an amino-substituted phenylboronic acid with pinacol to form the pinacol boronate ester, followed by sulfonamide formation.

  • Example Procedure:
    (3-Amino-4-methylphenyl)boronic acid (0.50 g, 3.3 mmol) is reacted with pinacol (0.43 g, 3.6 mmol) in acetonitrile (5 mL) at 25 °C for 18 hours. The solvent is then removed, and the solid product is used without further purification. Recrystallization from ethanol yields the desired boronate ester sulfonamide as a colorless crystalline solid with approximately 68% yield.

This step ensures the installation of the boronate ester moiety, which is critical for subsequent cross-coupling reactions.

Palladium-Catalyzed Borylation

A key method for installing the boronate ester is the palladium-catalyzed Miyaura borylation of aryl halides:

  • Reaction Conditions:
    Aryl halide (e.g., 2-bromo or 2-chloro benzenesulfonamide) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl2), potassium phosphate as base, and a solvent mixture like 7:3 n-butanol/water. The reaction mixture is degassed and heated to 100 °C for 4 hours under microwave irradiation.

  • Outcome:
    This process yields the 2-chloro-n-phenyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzenesulfonamide compound with good selectivity and yield.

Purification

The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques such as column chromatography or preparative HPLC, depending on scale and purity requirements.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Boronate ester formation (3-Amino-4-methylphenyl)boronic acid + pinacol, acetonitrile, 25 °C, 18 h ~68 Recrystallization from ethanol
2 Palladium-catalyzed borylation Aryl halide + bis(pinacolato)diboron, Pd(dtbpf)Cl2, K3PO4, 7:3 n-BuOH/H2O, 100 °C, microwave, 4 h Variable Microwave-assisted, inert atmosphere
3 Purification Column chromatography or recrystallization - Ensures high purity for downstream use

Research Results and Notes

  • The use of microwave irradiation in palladium-catalyzed borylation significantly reduces reaction times and can improve yields.
  • The choice of base and solvent mixture is critical for optimal conversion and selectivity.
  • The boronate ester is sensitive to hydrolysis; therefore, handling under anhydrous or controlled moisture conditions is recommended.
  • The chloro substituent is stable under the borylation conditions, allowing for selective functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its ability to participate in various chemical reactions due to its functional groups. The chloro group can undergo nucleophilic substitution, while the boronic ester group can engage in coupling reactions. These reactions are facilitated by the presence of catalysts and bases, which activate the reactants and promote the formation of new bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
  • Key Differences :
    • Boronate ester at C3 (vs. C5 in the target compound).
    • N,N-Diethyl and 4-methyl substituents (vs. N-phenyl and 2-chloro).
  • Implications: The C3 boronate position may alter regioselectivity in cross-coupling reactions. N,N-Diethyl groups enhance solubility in non-polar solvents but reduce steric hindrance compared to the bulkier phenyl group.
N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenesulfonamide ()
  • Key Differences :
    • Boronate ester at C4 (vs. C5).
    • Pyridinyl group on the sulfonamide nitrogen (vs. phenyl).
  • C4 boronate placement may favor coupling with aryl halides at specific positions in Suzuki reactions .

Heterocyclic vs. Benzene Backbone

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole ()
  • Key Differences: Oxazole ring replaces the benzene backbone. No sulfonamide group.
  • Implications :
    • The oxazole heterocycle modifies electronic properties (e.g., increased dipole moment) and may enhance metabolic stability in drug design.
    • Absence of sulfonamide limits applications in protease inhibition or receptor targeting .

Functional Group Variations

N-(2-(dimethylamino)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
  • Key Differences: Dimethylaminoethyl group on the sulfonamide nitrogen. Boronate ester at C4.
  • Implications: The tertiary amine improves solubility in aqueous media and may enable pH-dependent reactivity. Potential for chelation or coordination chemistry with transition metals .

Cross-Coupling Efficiency

  • The target compound’s C5 boronate position is meta to the sulfonamide group, which may reduce steric hindrance compared to ortho-substituted analogs (e.g., C3 or C4 boronate derivatives). This facilitates coupling with bulkier aryl halides in Suzuki-Miyaura reactions .
  • Chlorine at C2 deactivates the benzene ring, slowing unwanted side reactions (e.g., electrophilic substitution) while maintaining boronate reactivity .

Stability and Handling

  • Pinacol boronate esters generally exhibit superior stability to moisture compared to boronic acids. However, the chlorine atom in the target compound may slightly increase electrophilicity, necessitating anhydrous storage conditions .

Data Table: Structural and Functional Comparison

Compound Name Boronate Position Sulfonamide Substituent Key Functional Groups Applications
Target Compound C5 Phenyl 2-Chloro, C5-boronate Suzuki coupling, protease inhibitors
N,N-Diethyl-4-methyl-3-boronate () C3 N,N-Diethyl 4-Methyl Catalysis, intermediates
N-2-pyridinyl-4-boronate () C4 Pyridinyl None Drug discovery, coordination chemistry
N-(dimethylamino)ethyl-4-boronate () C4 Dimethylaminoethyl Tertiary amine Metal chelation, solubility enhancement

Biological Activity

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H21BClNO4SC_{18}H_{21}BClNO_4S with a molecular weight of 393.7 g/mol. It features a chloro group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC18H21BClNO4S
Molecular Weight393.7 g/mol
CAS Number1106313-73-8

Related Case Studies

  • Cardiovascular Effects : Research has shown that certain sulfonamide derivatives can affect cardiovascular parameters. A study evaluated the impact of benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that specific compounds could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing blood pressure .
  • Calcium Channel Interaction : Another study explored the interaction of sulfonamide derivatives with calcium channels, indicating that these compounds might act as inhibitors. This mechanism could be relevant for developing treatments for conditions like hypertension .

Comparative Analysis with Similar Compounds

The following table compares 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide with other related compounds based on their biological activities:

Compound NameBiological ActivityUnique Aspects
2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamidePotential anti-inflammatory and antimicrobial effectsContains both chloro and boron functionalities
N-(4-amino-phenyl)-benzenesulfonamideAntibacterial and anti-inflammatoryKnown for its broad-spectrum antibacterial activity
N-(5-sulfa-moyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitorUsed in heart failure management

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that can be confirmed through spectroscopic methods such as NMR and mass spectrometry. Its unique structure allows it to serve as a building block in developing pharmaceuticals and agrochemicals. Additionally, its role in carbon-carbon coupling reactions makes it valuable in materials science for synthesizing polymers and other advanced materials.

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